N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes multiple functional groups such as chloro, benzoyl, and piperidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form 2-chloro-N-(4-chlorophenyl)benzamide.
Introduction of the Piperidinylsulfonyl Group: The intermediate is then reacted with piperidine and sulfonyl chloride under controlled conditions to introduce the piperidinylsulfonyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoyl and piperidinylsulfonyl groups can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- 4-Chloro-N-(4-(4-(2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2-Chloro-N-(4-(4-(2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O4S/c26-18-10-13-23(21(16-18)24(30)20-6-2-3-7-22(20)27)28-25(31)17-8-11-19(12-9-17)34(32,33)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15H2,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVAEXVVFYPAKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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